

Application Notes & Protocols: Determination of Fuberidazole Concentration using UV-Vis Spectrophotometry

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Compound of Interest

Compound Name: Fuberidazole

Cat. No.: B012385

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Introduction

Fuberidazole is a benzimidazole fungicide used to control a variety of fungal diseases in crops.[1] Accurate determination of its concentration is crucial for formulation development, quality control, and residue analysis. This document provides a detailed application note and protocol for the quantitative determination of **Fuberidazole** using UV-Vis spectrophotometry, a simple, cost-effective, and widely available analytical technique.[2][3] The method is based on the principle that **Fuberidazole** absorbs ultraviolet radiation at specific wavelengths, and the amount of absorbance is directly proportional to its concentration in a solution, as described by the Beer-Lambert law.

Chemical Information:

- Chemical Name: 2-(2-Furyl)-1H-benzimidazole[4]
- Molecular Formula: C₁₁H₈N₂O[4]
- Molecular Weight: 184.19 g/mol [4]

Principle of the Method

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a sample. [5] Molecules with specific structural features, known as chromophores, absorb light at characteristic wavelengths. The benzimidazole and furan rings in the **Fuberidazole** structure act as chromophores, leading to distinct absorption peaks in the UV region.[1][4] By measuring the absorbance of a **Fuberidazole** solution at its wavelength of maximum absorption (λ_{max}), the concentration can be determined using a calibration curve prepared from standard solutions of known concentrations.

Instrumentation and Materials

Instrumentation

- UV-Vis Spectrophotometer (double beam recommended for stability)
- Analytical balance (± 0.0001 g)
- Volumetric flasks (Class A)
- Pipettes (Class A)
- Quartz cuvettes (1 cm path length)

Chemicals and Reagents

- **Fuberidazole** reference standard (analytical grade)
- Methanol (HPLC or spectroscopic grade)
- Other solvents for testing (e.g., ethanol, acetonitrile)

Experimental Protocol

The following protocol outlines the steps for determining **Fuberidazole** concentration.

Selection of Solvent

The choice of solvent is critical as it can influence the absorption spectrum of the analyte.[6] Methanol is a suitable solvent for **Fuberidazole** and other benzimidazole fungicides due to its good solubilizing properties and transparency in the UV range.[7][8]

Determination of Wavelength of Maximum Absorption (λ_{max})

- Prepare a stock solution: Accurately weigh approximately 10 mg of **Fuberidazole** reference standard and dissolve it in a 100 mL volumetric flask with methanol. This will give a stock solution of 100 $\mu\text{g/mL}$.
- Prepare a working solution: Dilute the stock solution with methanol to obtain a concentration of approximately 10 $\mu\text{g/mL}$.
- Scan the spectrum: Record the UV absorption spectrum of the working solution from 200 nm to 400 nm using methanol as a blank.
- Identify λ_{max} : Determine the wavelength(s) at which maximum absorbance occurs. **Fuberidazole** is reported to have absorption maxima at approximately 298.7 nm, 306.3 nm, and 321.5 nm.[9] The most intense and well-defined peak should be selected for quantitative analysis. For this protocol, we will select 306.3 nm.

Preparation of Standard Solutions and Calibration Curve

- Prepare a series of standard solutions: From the 100 $\mu\text{g/mL}$ stock solution, prepare a series of standard solutions in methanol with concentrations ranging from approximately 1 $\mu\text{g/mL}$ to 20 $\mu\text{g/mL}$. A typical set of concentrations could be 2, 5, 10, 15, and 20 $\mu\text{g/mL}$.
- Measure absorbance: Measure the absorbance of each standard solution at the determined λ_{max} (306.3 nm) using methanol as the blank.
- Construct the calibration curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin. Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value greater than 0.999 is generally considered acceptable.

Analysis of Unknown Sample

- Prepare the sample solution: Accurately weigh a quantity of the sample expected to contain **Fuberidazole** and dissolve it in a known volume of methanol. The solution may need to be filtered if it contains insoluble excipients.

- Dilute the sample: Dilute the sample solution with methanol to obtain a concentration that falls within the linear range of the calibration curve.
- Measure absorbance: Measure the absorbance of the diluted sample solution at the λ_{max} (306.3 nm).
- Calculate concentration: Determine the concentration of **Fuberidazole** in the sample solution using the equation of the calibration curve. The concentration in the original sample can then be calculated by accounting for the dilution factor.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables.

Table 1: UV-Vis Spectral Data for **Fuberidazole** in Methanol

Parameter	Value	Reference
λ_{max} 1	298.7 nm	[9]
Molar Absorptivity (ϵ) at λ_{max} 1	26651 L mol ⁻¹ cm ⁻¹	[9]
λ_{max} 2	306.3 nm	[9]
Molar Absorptivity (ϵ) at λ_{max} 2	33982 L mol ⁻¹ cm ⁻¹	[9]
λ_{max} 3	321.5 nm	[9]
Molar Absorptivity (ϵ) at λ_{max} 3	26243 L mol ⁻¹ cm ⁻¹	[9]

Table 2: Calibration Data for **Fuberidazole** at 306.3 nm

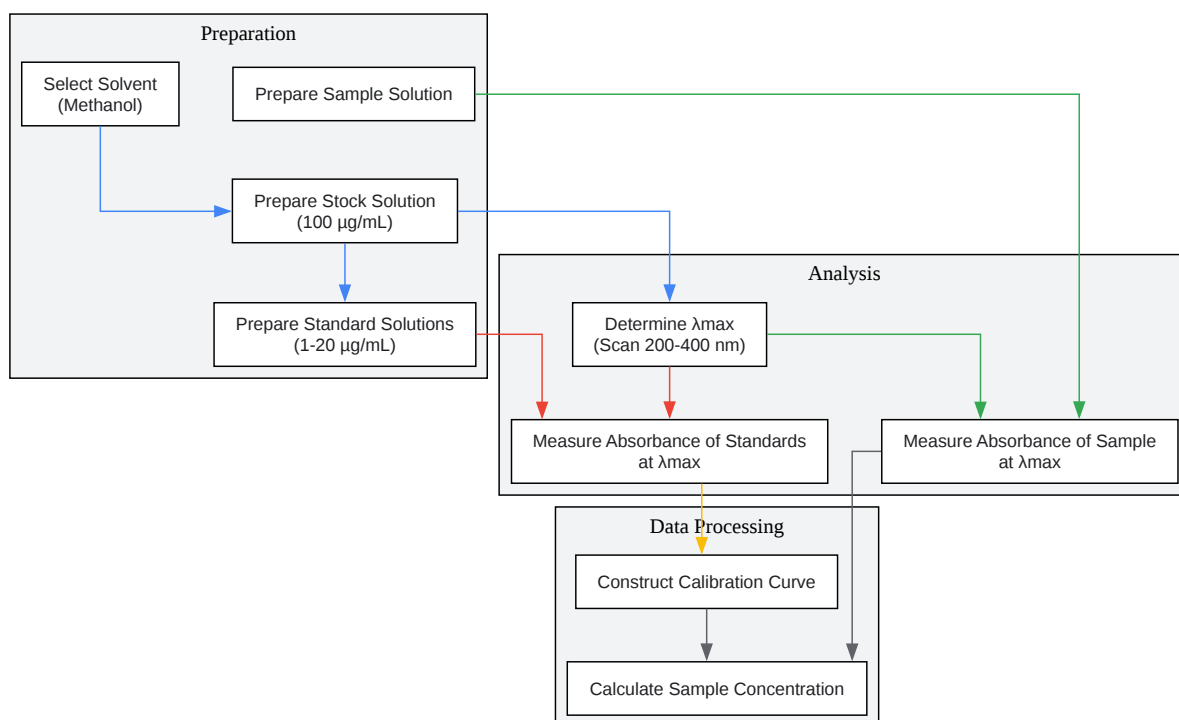
Concentration (µg/mL)	Absorbance (AU)
2.0	[Insert experimental data]
5.0	[Insert experimental data]
10.0	[Insert experimental data]
15.0	[Insert experimental data]
20.0	[Insert experimental data]

Table 3: Method Validation Parameters (Hypothetical Values)

Parameter	Result	Acceptance Criteria
Linearity Range	1 - 25 µg/mL	$R^2 > 0.999$
Correlation Coefficient (R^2)	[Insert experimental data]	> 0.999
Limit of Detection (LOD)	[Insert experimental data]	To be determined
Limit of Quantitation (LOQ)	[Insert experimental data]	To be determined
Accuracy (% Recovery)	[Insert experimental data]	98 - 102%
Precision (% RSD)	[Insert experimental data]	$< 2\%$

Visualizations

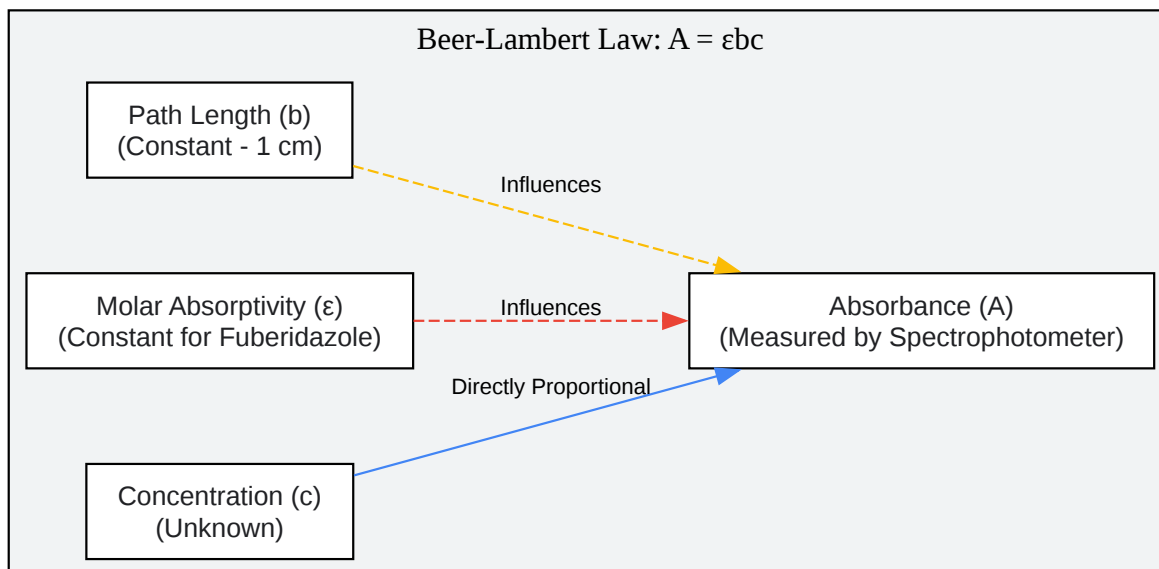
Experimental Workflow



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Caption: Experimental workflow for **Fuberidazole** concentration determination.

Beer-Lambert Law Relationship



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Caption: Relationship of variables in the Beer-Lambert Law.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

- **Linearity:** The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.^[10] This is confirmed by the correlation coefficient of the calibration curve.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery studies.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The described UV-Vis spectrophotometric method provides a simple, rapid, and reliable approach for the quantitative determination of **Fuberidazole**. Proper method validation is essential to ensure the accuracy and precision of the results obtained. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of **Fuberidazole**.

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